5-(7-(4-(4,5-dihydro-2-oxazolyl)phenoxy)heptyl)-3-methyl isoxazole is a solid. This compound belongs to the phenol ethers. These are aromatic compounds containing an ether group substituted with a benzene ring. Known drug targets of 5-(7-(4-(4,5-dihydro-2-oxazolyl)phenoxy)heptyl)-3-methyl isoxazole include genome polyprotein.
Disoxaril is a compound with activity against human picornaviruses. Disoxaril binds to the hydrophobic pocket within the viral VP1 capsid protein and prevents structural transitions required for viral uncoating resulting in an inhibition of viral reproduction.
Disoxaril
CAS No.: 87495-31-6
Cat. No.: VC0526320
Molecular Formula: C20H26N2O3
Molecular Weight: 342.4 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 87495-31-6 |
|---|---|
| Molecular Formula | C20H26N2O3 |
| Molecular Weight | 342.4 g/mol |
| IUPAC Name | 5-[7-[4-(4,5-dihydro-1,3-oxazol-2-yl)phenoxy]heptyl]-3-methyl-1,2-oxazole |
| Standard InChI | InChI=1S/C20H26N2O3/c1-16-15-19(25-22-16)7-5-3-2-4-6-13-23-18-10-8-17(9-11-18)20-21-12-14-24-20/h8-11,15H,2-7,12-14H2,1H3 |
| Standard InChI Key | FKLJPTJMIBLJAV-UHFFFAOYSA-N |
| SMILES | CC1=NOC(=C1)CCCCCCCOC2=CC=C(C=C2)C3=NCCO3 |
| Canonical SMILES | CC1=NOC(=C1)CCCCCCCOC2=CC=C(C=C2)C3=NCCO3 |
| Appearance | Solid powder |
Introduction
Chemical Structure and Molecular Characteristics
Molecular Formula and Physicochemical Properties
Disoxaril’s molecular formula, CHNO, reflects its hybrid structure combining an isoxazole ring with a phenoxy-heptyl chain (Table 1) . The compound’s achiral nature (0 stereocenters) and moderate lipophilicity (XLogP3-AA: 4.4) facilitate membrane penetration, a critical feature for intracellular antiviral activity .
Table 1: Molecular Properties of Disoxaril
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 342.4 g/mol |
| Rotatable Bonds | 10 |
| Hydrogen Bond Acceptors | 5 |
| XLogP3-AA | 4.4 |
Structural Features and Analogues
The isoxazole moiety (3-methyl-1,2-oxazole) is linked via a seven-carbon chain to a 4-(4,5-dihydro-2-oxazolyl)phenoxy group (SMILES: CC1=NOC(=C1)CCCCCCCOC2=CC=C(C=C2)C3=NCCO3) . Bioisosteric replacements, such as oxadiazoles, have been explored to enhance stability and activity. For instance, replacing ester groups with 1,2,4-oxadiazoles improved metabolic stability while retaining antiviral potency .
Mechanism of Action
VP1 Capsid Protein Binding
Disoxaril binds a hydrophobic pocket within the VP1 capsid protein, a region critical for viral uncoating (Figure 1) . This pocket, located near the "canyon" region mediating host cell receptor attachment, undergoes structural transitions during infection. By occupying this site, Disoxaril induces conformational rigidity, preventing capsid disassembly and RNA release .
Table 2: Key Interactions in the VP1-Disoxaril Complex
| VP1 Residue | Interaction Type | Role in Binding |
|---|---|---|
| M213 | Hydrophobic | Pocket stabilization |
| F237 | π-Stacking | Aromatic interactions |
| V216 | Van der Waals | Ligand positioning |
Inhibition of Viral Uncoating
Picornaviruses require capsid flexibility to release RNA into host cells. Disoxaril’s binding raises the energy barrier for uncoating by 3–5 kcal/mol, as shown in thermal denaturation assays . This stabilization renders virions non-infectious, even if cell entry occurs. Time-of-addition studies confirm that Disoxaril loses efficacy if administered >2 hours post-infection, aligning with its uncoating-specific mechanism .
Antiviral Activity and Efficacy
In Vitro Studies
Disoxaril exhibits broad-spectrum activity against enteroviruses (EC: 0.1–1.2 μM) and rhinoviruses (EC: 0.05–0.8 μM) . Notably, poliovirus showed reduced susceptibility (EC: 5.6 μM), likely due to VP1 structural differences . Syncytium formation assays in HeLa cells demonstrated complete inhibition at 10 μM for Coxsackievirus B1 .
In Vivo Efficacy
In neonatal mice infected with Coxsackievirus B1, a 10-day Disoxaril regimen (25 mg/kg/day) reduced brain viral titers by 3.5 log PFU/g by day 7 . Survival rates improved from 20% (untreated) to 85% in treated cohorts, though efficacy diminished if treatment commenced >24 hours post-infection .
Table 3: In Vivo Efficacy of Disoxaril in Murine Models
| Parameter | Untreated | Treated (25 mg/kg) |
|---|---|---|
| Viral Titer (Day 7) | 6.2 log | 2.7 log |
| Survival Rate | 20% | 85% |
Antiviral Resistance and Mutational Analysis
Coxsackievirus B1 Mutants
Serial passage of Coxsackievirus B1 under Disoxaril pressure generated resistant (CVB1/RES) and dependent (CVB1/DEP) strains . CVB1/RES exhibited a 450-fold increase in EC, while CVB1/DEP failed to replicate without Disoxaril, indicating altered assembly dynamics .
Key Mutations and Phenotypic Effects
VP1 sequencing identified two critical mutations in CVB1/RES:
-
M213H: Methionine-to-histidine substitution reduces hydrophobic interactions, decreasing binding affinity .
-
F237L: Loss of aromatic stacking destabilizes Disoxaril’s orientation .
CVB1/DEP partially reverted these mutations (H213M, L237F), restoring drug sensitivity but creating dependency—a phenomenon attributed to capsid destabilization requiring ligand stabilization .
Pharmacological Properties
Dosage and Administration
In murine studies, Disoxaril administered via intraperitoneal injection (25 mg/kg/day for 10 days) achieved plasma concentrations of 12–18 μM, exceeding the EC for most strains . Oral bioavailability remains poorly characterized, though its logP suggests moderate absorption.
Pharmacokinetic Considerations
Disoxaril’s half-life in mice is approximately 2.3 hours, necessitating twice-daily dosing . Hepatic metabolism via CYP3A4 generates inactive hydroxylated derivatives, limiting systemic exposure. No human pharmacokinetic data exist, reflecting its preclinical status.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume